5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one
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Overview
Description
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is a complex organic compound with a unique structure that includes a benzooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with o-tolyl acetic acid derivatives under acidic conditions to form the benzooxazole ring. The methylation and subsequent etherification steps are carried out using methyl iodide and sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzooxazole ring, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzooxazole oxides.
Reduction: Formation of reduced benzooxazole derivatives.
Substitution: Formation of substituted benzooxazole compounds.
Scientific Research Applications
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzooxazole ring is known to intercalate with DNA, potentially leading to its use in anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one
- 5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-thione
Uniqueness
5-Methyl-3-(2-o-tolyloxy-ethyl)-3H-benzooxazol-2-one is unique due to its specific substitution pattern on the benzooxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
5-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-7-8-16-14(11-12)18(17(19)21-16)9-10-20-15-6-4-3-5-13(15)2/h3-8,11H,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQBXVYDEHLQKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24796338 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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